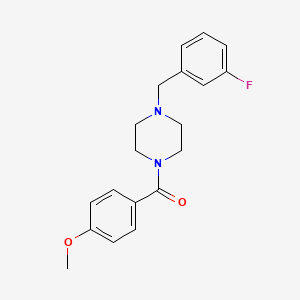
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide, also known as BDPMA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDPMA belongs to the family of acetamide compounds and has been found to possess anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood. However, it has been suggested that 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has also been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments include its anti-inflammatory, analgesic, and antitumor properties, which make it a promising candidate for the treatment of various diseases. However, the limitations of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide. One potential direction is the development of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide-based drugs for the treatment of inflammatory diseases, pain, and cancer. Another potential direction is the investigation of the toxicity and pharmacokinetics of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in animal models. Further research is also needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide and its potential therapeutic applications in various fields of medicine.
Synthesemethoden
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide can be synthesized through a multistep process involving the condensation of 4-bromo-3,5-dimethylphenol with 4-methylphenylacetic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then reacted with 2-aminoethanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has also been shown to possess analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide has been found to possess antitumor properties, which make it a promising candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-6-14(7-5-11)19-16(20)10-21-15-8-12(2)17(18)13(3)9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRFCTUTCVBBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(3,4-dimethylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5760247.png)
![1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5760255.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)






